Alnusiin
Description
Alnusiin is a hydrolyzable tannin first isolated in 1981 from the fruits of Alnus sieboldiana (Betulaceae) by Okuda et al. . Its structure was revised in 1989, revealing a glucose core (4C₁ conformation) with two key substituents:
- A monolactonized tergalloyl group esterified at the C-4 and C-6 positions.
- A hexahydroxydiphenoyl (HHDP) group at C-2 and C-3 .
The tergalloyl group undergoes partial lactonization, making this compound a mixture of isomers. This structural complexity was confirmed via methylation studies, NMR (e.g., cross-peaks between H-3′′ and the lactone carbonyl in $^{13}\text{C}$-NMR), and mass spectrometry .
Properties
Molecular Formula |
C41H26O26 |
|---|---|
Molecular Weight |
934.6 g/mol |
IUPAC Name |
(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,45,46-tetradecahydroxy-2,10,13,16,31,34,41-heptaoxanonacyclo[34.9.3.03,8.012,33.015,32.018,23.024,29.040,48.043,47]octatetraconta-1(45),3,5,7,18,20,22,24,26,28,36,38,40(48),43,46-pentadecaene-9,17,30,35,42-pentone |
InChI |
InChI=1S/C41H26O26/c42-12-1-7-18(26(51)22(12)47)19-8(2-13(43)23(48)27(19)52)39(58)67-35-34(66-38(7)57)32-17(62-41(35)60)6-61-36(55)11-5-14(44)24(49)29(54)30(11)63-31-16(46)4-9-20(28(31)53)21-10(40(59)64-32)3-15(45)25(50)33(21)65-37(9)56/h1-5,17,32,34-35,41-54,60H,6H2/t17-,32-,34+,35-,41?/m1/s1 |
InChI Key |
OAZHOQDMOPZBMN-RBKPYHMISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicornin
Pedunculagin
- Source : Common in Quercus and Castanea species .
- Structural Similarities : Both are ellagitannins with a glucose core and HHDP groups.
- Key Differences: Pedunculagin has two HHDP groups (C-2/C-3 and C-4/C-6), unlike this compound’s combination of HHDP and tergalloyl groups . No lactonization or tergalloyl units are present in pedunculagin .
Sanguiin H-6
Geraniin
- Source : Geranium thunbergii .
- Structural Similarities: Both are ellagitannins with a dehydrohexahydroxydiphenoyl (DHHDP) group.
- Key Differences :
Structural and Functional Data Table
| Compound | Core Structure | Key Substituents | Lactonization | Molecular Weight | Source |
|---|---|---|---|---|---|
| This compound | Glucose (4C₁) | C-4/C-6 monolactonized tergalloyl; C-2/C-3 HHDP | Partial | 952.6 | Alnus sieboldiana |
| Bicornin | Glucose (4C₁) | C-2/C-4 monolactonized tergalloyl; C-3/C-6 HHDP | Complete | 952.6 | Alnus sieboldiana |
| Alnusnin A | Glucose (4C₁) | C-4/C-6 tergalloyl; C-2/C-3 HHDP | None | 918.6 | Alnus sieboldiana |
| Pedunculagin | Glucose (¹C₄) | C-2/C-3 and C-4/C-6 HHDP | None | 784.5 | Quercus robur |
| Sanguiin H-6 | Glucose (4C₁) | C-2/C-3 and C-4/C-6 valoneoyl | Complete | 1,066.8 | Rosa rugosa |
| Geraniin | Glucose (4C₁) | C-1/C-3 DHHDP; C-2/C-4/C-6 galloyl | Partial | 952.6 | Geranium thunbergii |
Key Research Findings
- Structural Revisions: this compound’s revised structure (1989) clarified its monolactonized tergalloyl group, resolving earlier misassignments of macaranoyl derivatives .
- Isomerism : Partial lactonization leads to isomer mixtures, a feature absent in bicornin or alnusnins .
- Bioactivity : this compound’s HHDP-tergalloyl system may contribute to antioxidant and antimicrobial effects, though less potent than sanguiin H-6’s valoneoyl group .
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